molecular formula C20H20N2O4 B2890825 3-(benzyloxy)-N-(4-methoxyphenethyl)isoxazole-5-carboxamide CAS No. 1421526-00-2

3-(benzyloxy)-N-(4-methoxyphenethyl)isoxazole-5-carboxamide

Cat. No.: B2890825
CAS No.: 1421526-00-2
M. Wt: 352.39
InChI Key: FFEVFTILBHELMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-(4-methoxyphenethyl)isoxazole-5-carboxamide is a synthetic isoxazole derivative intended for research and experimental use in chemical and pharmaceutical laboratories. This compound is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. Isoxazole derivatives are a significant focus in medicinal chemistry due to their wide spectrum of pharmacological activities . Research into structurally similar compounds has demonstrated promising analgesic (pain-relieving) potential . Notably, certain isoxazole carboxamide analogues have shown potent anti-nociceptive effects in preclinical models, potentially operating through non-opioid receptor pathways , such as inhibition of cyclooxygenase-2 (COX-2) and interaction with the human capsaicin receptor (TRPV1) . This mechanism is of particular interest for developing new pain management strategies with potentially fewer side effects than conventional opioids. Beyond analgesia, isoxazole-based compounds are extensively investigated for their anticancer properties, acting through various mechanisms including tubulin inhibition, induction of apoptosis, and protein kinase inhibition . They also exhibit antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities, making the isoxazole ring a versatile scaffold in drug discovery . The presence of both the isoxazole core and a carboxamide linkage in this compound makes it a valuable chemical entity for researchers exploring new bioactive molecules, structure-activity relationships (SAR), and multi-target therapies.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-9-7-15(8-10-17)11-12-21-20(23)18-13-19(22-26-18)25-14-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEVFTILBHELMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzyloxy)-N-(4-methoxyphenethyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with appropriate benzyloxy and methoxy substituents. This process often includes various organic reactions such as acylation and nucleophilic substitutions to achieve the desired structural configuration.

Anticancer Activity

Research has demonstrated that isoxazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives similar to this compound showed IC50 values in the low micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The compound's activity was compared to established anticancer agents like doxorubicin, showing promising results in inhibiting cell growth and inducing apoptosis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-73.1Induces apoptosis
Similar Derivative 1HeLa2.2Cell cycle arrest in G2/M phase
Similar Derivative 2Hep3B7.8Antioxidant activity

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been explored. Compounds structurally related to this compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MIC) for these compounds were reported to be in the micromolar range, indicating a potential for therapeutic applications in treating bacterial infections.

Table 2: Antimicrobial Activity

CompoundBacteriaMIC (µM)
This compoundE. faecalis8
Similar Derivative AS. aureus16
Similar Derivative BE. coli32

The mechanisms underlying the biological activities of these compounds often involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and bacterial survival. For instance, some studies suggest that these compounds may act as inhibitors of stearoyl-CoA desaturase (SCD), which is essential for maintaining membrane integrity in rapidly dividing cells . This inhibition leads to a deficiency in unsaturated fatty acids, resulting in cell death.

Case Studies

  • Case Study on MCF-7 Cells : In vitro studies indicated that treatment with isoxazole derivatives resulted in a significant reduction in cell viability, with flow cytometry analyses showing an increase in apoptotic cells after exposure to these compounds.
  • Case Study on Antibacterial Efficacy : A comparative study on various isoxazole derivatives revealed that those with benzyloxy and methoxy substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting structural modifications could optimize efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The target compound shares its isoxazole-5-carboxamide core with multiple analogs (Table 1). Key structural variations include:

  • Substituents on the isoxazole ring: The 3-benzyloxy group distinguishes it from compounds with phenoxy () or ethoxyphenyl () substituents.
  • Amide side chain : The 4-methoxyphenethyl group contrasts with smaller (e.g., isopropyl in ) or bulkier (e.g., naphthyl in ) substituents.
Table 1: Structural Comparison of Isoxazole-5-Carboxamide Derivatives
Compound Name Isoxazole Substituent (Position 3) Amide Side Chain Key Biological Activity Reference
Target Compound Benzyloxy 4-Methoxyphenethyl Not reported
3-(Benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide () Benzyloxy 4-Isopropylphenyl Not reported
N-Cyclopentyl-3-(2-ethoxyphenyl)isoxazole-5-carboxamide () 2-Ethoxyphenyl Cyclopentyl-(methylsulfonyl)allyl Chikungunya P2 cysteine inhibition
N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)benzamide () 4-Phenoxyphenyl Benzamide ACC inhibition

Physicochemical Properties

  • Lipophilicity (cLogP): The benzyloxy group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., ethoxy in ). For example, compounds in with phenoxyphenyl groups exhibit cLogP values ranging from 3.2–4.1, suggesting moderate bioavailability .
  • Melting Points : Analogs with aromatic side chains (e.g., 6k in : 155.5–156.5°C) generally have higher melting points than those with aliphatic chains (e.g., 6n in : 158.5–159.5°C), indicating stronger intermolecular interactions .
Enzyme Inhibition
  • ACC Inhibitors (): Compounds like 6k (IC₅₀ = 0.8 µM) demonstrate that phenoxyphenyl-isoxazole-carboxamides are potent ACC inhibitors. The benzyloxy group in the target compound may enhance binding to hydrophobic enzyme pockets .
  • Antiviral Activity () : Analogs such as 23d (EC₅₀ = 1.2 µM against Chikungunya) highlight the importance of the carboxamide side chain in targeting viral proteases. The 4-methoxyphenethyl group in the target compound could improve solubility and target engagement .
Impact of Amide Side Chain
  • Electron-Donating Groups : The methoxy group on the phenethyl moiety may participate in hydrogen bonding or π-π stacking, as seen in sulfonamide derivatives () .

Q & A

Q. How can researchers optimize the synthetic yield of 3-(benzyloxy)-N-(4-methoxyphenethyl)isoxazole-5-carboxamide?

Methodological Answer: Synthesis optimization involves controlling reaction parameters such as solvent choice, temperature, and stoichiometry. For example, amide bond formation between isoxazole-5-carboxylic acid derivatives and amines (e.g., 4-methoxyphenethylamine) typically requires coupling agents like EDC/HOBt in anhydrous DMF at 0–25°C . Ultrasound-assisted methods can enhance reaction rates and yields by improving reagent diffusion, as demonstrated in analogous isoxazole-thiadiazole hybrid syntheses . Yield improvements (e.g., from 18% to >50%) may also involve post-reaction purification via column chromatography with gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies substituent environments (e.g., benzyloxy protons at δ 7.30–7.50 ppm, methoxyphenethyl signals at δ 3.70–4.20 ppm) .
    • 13C NMR confirms carbonyl (δ ~170 ppm) and isoxazole ring carbons (δ ~95–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calcd for C20H21N2O4: 353.1497) with <2 ppm error .
  • Infrared Spectroscopy (IR): Detects amide C=O stretches (~1650 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • In vitro assays: Use mitochondrial isolation protocols (e.g., differential centrifugation from mouse liver) to evaluate effects on respiratory chain complexes or membrane potential .
  • Dose-response studies: Test concentrations from 1–100 μM in triplicate, with DMSO controls ≤1% v/v .
  • Cell-based assays: Employ cancer cell lines (e.g., HeLa, MCF-7) with viability metrics (MTT assay) and compare to structurally similar compounds (e.g., 3,4,5-trimethoxybenzamide derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?

Methodological Answer:

  • Functional group variation: Compare analogs with substitutions on the benzyloxy (e.g., halogenation) or phenethylamine (e.g., methoxy vs. hydroxy groups) .
  • Quantitative SAR (QSAR): Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic properties (Hammett σ constants) with enzyme inhibition (e.g., COX-2 or HDACs) .
  • Contradiction resolution: If anti-inflammatory activity conflicts between analogs, validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies identify the primary biological target of this compound?

Methodological Answer:

  • Chemical proteomics: Use affinity chromatography with a biotinylated derivative to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Transcriptomic profiling: Compare RNA-seq data from treated vs. untreated cells to pinpoint pathways affected (e.g., NF-κB or MAPK) .
  • Kinase profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can researchers address discrepancies in mitochondrial toxicity data?

Methodological Answer:

  • Mitochondrial assay standardization: Use Calcium Green-5N for real-time Ca²⁺ uptake measurements and Rh123 for membrane potential, ensuring buffer composition (e.g., 0.25 M sucrose, 10 mM Tris-HCl) is consistent .
  • Control experiments: Include cyclosporin A (permeability transition inhibitor) and FCCP (uncoupler) to distinguish compound-specific effects from assay artifacts .
  • Species specificity: Compare toxicity in mitochondria isolated from human vs. rodent tissues .

Q. What safety protocols are critical for handling this compound in mutagenicity studies?

Methodological Answer:

  • Ames II testing: Conduct pre-experimental mutagenicity screening using Salmonella typhimurium TA98 and TA100 strains with S9 metabolic activation .
  • Personal protective equipment (PPE): Use nitrile gloves, N95 respirators, and fume hoods with ≥100 ft/min face velocity during synthesis .
  • Waste disposal: Quench reactive intermediates (e.g., hydroxylamine derivatives) with 10% aqueous NaHCO3 before incineration .

Methodological Considerations for Data Reproducibility

Q. How should researchers standardize biological replicates to minimize variability?

Methodological Answer:

  • Cell culture: Use passage numbers ≤20 and serum batches from a single lot for all experiments .
  • Mitochondrial isolation: Standardize centrifugation speeds (e.g., 600g for 10 min for debris removal) and storage conditions (−80°C in IB + 0.5% BSA) .
  • Data normalization: Express activity as % inhibition relative to vehicle controls, with p-values calculated via one-way ANOVA (α=0.05) .

Q. What computational tools are recommended for modeling its pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction: Use SwissADME to estimate logP (clogP ~3.2), solubility (LogS ~−4.5), and blood-brain barrier permeability .
  • Molecular dynamics (MD): Simulate binding stability (e.g., GROMACS) to targets like EGFR over 100 ns trajectories .
  • Metabolite prediction: Employ GLORYx to identify potential Phase I/II metabolites (e.g., O-demethylation or glucuronidation) .

Advanced Synthetic Challenges

Q. How can regioselectivity be improved in isoxazole ring formation?

Methodological Answer:

  • Hypervalent iodine reagents: Use [bis(trifluoroacetoxy)iodo]benzene (PIFA) to generate nitrile oxides in situ, favoring 3,5-disubstituted isoxazoles over 4,5-regioisomers .
  • Microwave-assisted synthesis: Reduce reaction times (e.g., from 24h to 30 min) while maintaining >90% regioselectivity via controlled dielectric heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.